10-(Phosphonooxy)decyl methacrylate (CAS: 85590-00-7), commonly known as 10-MDP, is a high-performance bifunctional monomer utilized extensively in advanced adhesive formulations, primers, and resin cements. Structurally, it features a polymerizable methacrylate group, a hydrophobic 10-carbon alkyl spacer, and a hydrophilic dihydrogen phosphate group. This specific structural triad allows 10-MDP to copolymerize with standard resin matrices while simultaneously forming highly stable, insoluble ionic bonds with calcium in hydroxyapatite and covalent bonds with metal oxides like zirconia. For procurement and material selection, 10-MDP is considered the benchmark functional monomer for achieving durable adhesion in wet or biological environments, dictating the long-term hydrolytic stability and mechanical performance of the final formulated product [1].
Substituting 10-MDP with alternative acidic monomers, such as 4-META (4-methacryloxyethyl trimellitate anhydride), Phenyl-P, or shorter-chain phosphate analogs (e.g., 2-MEP), critically compromises the long-term hydrolytic stability of the adhesive interface. While shorter-chain analogs can provide initial etching and bonding, their reduced hydrophobicity leads to excessive water sorption, phase separation in the formulated resin, and rapid hydrolytic degradation of the bond. Furthermore, alternative functional groups like the trimellitate anhydride in 4-META or the phenyl phosphate in Phenyl-P fail to form the highly insoluble, self-assembled calcium salt nanolayers that characterize the 10-MDP interaction with hydroxyapatite. Consequently, substituting 10-MDP with these cheaper or more common alternatives results in formulations that suffer from premature bond failure under thermal cycling and aqueous aging [1].
The durability of an adhesive formulation in aqueous environments depends heavily on the solubility of the salt formed between the monomer and the substrate. 10-MDP reacts with calcium to form a highly insoluble MDP-Ca salt, whereas alternative monomers like Phenyl-P form significantly more soluble salts. Quantitative analysis demonstrates that the solubility of the 10-MDP-Ca salt is approximately 1.5 mg/L, compared to 27.5 mg/L for the Phenyl-P-Ca salt. This 18-fold difference in solubility prevents the dissolution of the adhesive interface under continuous fluid exposure[1].
| Evidence Dimension | Calcium salt solubility in aqueous media |
| Target Compound Data | 1.5 mg/L (10-MDP-Ca) |
| Comparator Or Baseline | 27.5 mg/L (Phenyl-P-Ca) |
| Quantified Difference | 18.3x lower solubility for 10-MDP |
| Conditions | Aqueous solubility assay of synthesized monomer-calcium salts at 25°C |
Procuring 10-MDP ensures the final adhesive product resists hydrolytic degradation, a critical specification for long-term performance in biological or high-moisture environments.
The 10-carbon spacer in 10-MDP is precisely optimized for self-assembly into protective nanolayers at the substrate interface. When compared to shorter-chain analogs like 2-MEP (2 carbons) or 6-MHP (6 carbons), only 10-MDP consistently forms stable, ordered nanolayers with a d-spacing of approximately 3.1 nm. Shorter spacer analogs fail to self-assemble due to insufficient hydrophobic interaction between the carbon chains, resulting in amorphous, highly permeable interfaces that are susceptible to nanoleakage and water treeing [1].
| Evidence Dimension | Interfacial nanolayer formation and d-spacing |
| Target Compound Data | Stable nanolayer formation (d-spacing ~3.1 nm) |
| Comparator Or Baseline | 2-MEP and 6-MHP (No stable nanolayer formation / amorphous) |
| Quantified Difference | Exclusive capability of 10-MDP to form structural nanolayers vs shorter chains |
| Conditions | X-ray diffraction (XRD) and transmission electron microscopy (TEM) of monomer-treated hydroxyapatite |
Formulators must select the 10-carbon variant (10-MDP) over shorter chain analogs to guarantee the structural integrity and moisture-barrier properties of the cured adhesive film.
10-MDP is uniquely capable of forming stable P-O-Zr covalent bonds with yttria-stabilized tetragonal zirconia polycrystal (Y-TZP). In comparative aging studies, primers formulated with 10-MDP maintain a high shear bond strength of >30 MPa even after 10,000 thermal cycles. In contrast, primers relying on 4-META or non-functionalized silanes show a catastrophic drop in bond strength, often falling below 15 MPa or failing spontaneously during thermocycling. This establishes 10-MDP as the mandatory active ingredient for zirconia-specific adhesion [1].
| Evidence Dimension | Shear bond strength to Y-TZP after artificial aging |
| Target Compound Data | >30 MPa (10-MDP primer) |
| Comparator Or Baseline | <15 MPa (4-META primer) |
| Quantified Difference | >100% higher retained bond strength for 10-MDP |
| Conditions | Shear bond strength testing after 10,000 thermal cycles (5°C to 55°C) |
For manufacturers of universal primers and resin cements, 10-MDP is the only functional monomer proven to provide commercially viable, long-term adhesion to advanced ceramic substrates like zirconia.
Due to its optimal 10-carbon spacer and low calcium-salt solubility, 10-MDP is the foundational monomer for 'universal' and 'self-etching' adhesives. It allows formulators to create single-bottle systems that simultaneously demineralize and chemically bond to substrates without the need for separate phosphoric acid etching, ensuring long-term hydrolytic stability that shorter-chain analogs cannot provide [1].
10-MDP is the industry standard for formulating primers designed to bond inert ceramics, particularly yttria-stabilized zirconia (Y-TZP), and base metals. Its ability to form durable P-O-Zr bonds ensures that the primer retains >30 MPa bond strength under severe thermal and aqueous stress, making it strictly preferred over 4-META or conventional silanes for these substrates [2].
Beyond dental applications, the self-assembling nanolayer capability of 10-MDP is utilized in advanced orthopedic bone cements. By integrating 10-MDP into the resin matrix, manufacturers can achieve superior chemical integration with human bone hydroxyapatite, reducing microleakage and improving the mechanical load-transfer at the implant-tissue interface compared to traditional PMMA cements[1].